molecular formula C10H12O2 B146903 Duroquinone CAS No. 527-17-3

Duroquinone

Cat. No.: B146903
CAS No.: 527-17-3
M. Wt: 164.20 g/mol
InChI Key: WAMKWBHYPYBEJY-UHFFFAOYSA-N
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Description

Duroquinone, also known as 2,3,5,6-tetramethyl-1,4-benzoquinone, is an organic compound with the molecular formula C₁₀H₁₂O₂. It is a derivative of 1,4-benzoquinone, where four hydrogen atoms are replaced by methyl groups. This compound is known for its role as an organic oxidant and has a planar structure with two pairs of carbon-oxygen and carbon-carbon double bonds .

Preparation Methods

Duroquinone is synthesized through a multi-step process:

    Nitration of Durene: The starting material, durene (1,2,4,5-tetramethylbenzene), undergoes nitration to form 2,3,5,6-tetramethyl-1,4-dinitrobenzene.

    Reduction to Diamine: The dinitro compound is then reduced to 2,3,5,6-tetramethyl-1,4-diaminobenzene.

    Oxidation: Finally, the diamine is oxidized to produce this compound.

Chemical Reactions Analysis

Duroquinone undergoes various chemical reactions, including:

Common reagents used in these reactions include iron pentacarbonyl for carbonylation and various reducing agents for reduction reactions. Major products formed include durohydroquinone and various substituted derivatives .

Mechanism of Action

Duroquinone exerts its effects primarily through its role as an electron acceptor. It interacts with NAD(P)H dehydrogenase [quinone] 1, facilitating electron transfer processes. This interaction is crucial in various biochemical pathways, including those involved in cellular respiration and photosynthesis .

Comparison with Similar Compounds

Duroquinone is part of the p-benzoquinone family, which includes other compounds such as:

This compound is unique due to its four methyl groups, which influence its redox properties and reactivity. This makes it particularly useful in specific applications, such as redox flow batteries and photosynthetic research .

Properties

IUPAC Name

2,3,5,6-tetramethylcyclohexa-2,5-diene-1,4-dione
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InChI

InChI=1S/C10H12O2/c1-5-6(2)10(12)8(4)7(3)9(5)11/h1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

WAMKWBHYPYBEJY-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CC1=C(C(=O)C(=C(C1=O)C)C)C
Source PubChem
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Molecular Formula

C10H12O2
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DSSTOX Substance ID

DTXSID50200659
Record name Duroquinone
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Molecular Weight

164.20 g/mol
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Physical Description

Dark yellow powder; [Sigma-Aldrich MSDS]
Record name Duroquinone
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Vapor Pressure

0.00288 [mmHg]
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CAS No.

527-17-3
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Synthesis routes and methods I

Procedure details

500 mg of 2,3,5,6-tetramethylphenol and 10 mg of RuCl3.3H2O were reacted in 5 ml of acetic acid in the same manner as in Example 1, followed by the same treatment as in Example 1, whereby 288 mg (53% yield) of tetramethylbenzoquinone and 228 mg of a mixture of three unidentified substances were obtained. The tetramethylbenzoquinone was recrystallized from hexane to obtain yellow needle-like crystals having a melting point of from 114° to 115° C.
Quantity
500 mg
Type
reactant
Reaction Step One
[Compound]
Name
RuCl3.3H2O
Quantity
10 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
[Compound]
Name
mixture
Quantity
228 mg
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To 30 mg of the catalyst prepared in the same manner as in Example 19, 100 mg of water was added and stirred, and then 5 ml of an acetic acid solution containing 1% of hydrochloric acid was added. While cooling the mixture with water, 500 mg of 2,3,5,6-tetramethylphenol and 1 g of a 31% hydrogen peroxide aqueous solution were added, and the mixture was stirred for 2.5 hours. After the completion of the reaction, the mixture was diluted with ether, and the catalyst was filtered and washed successively with a NaHCO3 aqueous solution and a saturated sodium chloride aqueous solution. The filtrate was dried over MgSO4 and then concentrated, and the residue was purified by silica gel chromatography by eluting it with a solvent mixture of hexane-dichloromethane (1:1), whereby 300 mg (55% yield) of tetramethylbenzoquinone was obtained.
[Compound]
Name
catalyst
Quantity
30 mg
Type
catalyst
Reaction Step One
Name
Quantity
100 mg
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
500 mg
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
5 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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